Benzenesulfonamide, 2-nitro-N-octyl-
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Overview
Description
Benzenesulfonamide, 2-nitro-N-octyl- is an organic compound with the molecular formula C14H22N2O4S. It belongs to the class of benzenesulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzenesulfonamide with nitric acid to introduce the nitro group, followed by alkylation with an octyl halide under basic conditions .
Industrial Production Methods
Industrial production methods for benzenesulfonamide, 2-nitro-N-octyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2-nitro-N-octyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2-amino-N-octylbenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, 2-nitro-N-octyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 2-nitro-N-octyl- involves the inhibition of enzymes such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to a disruption of cellular homeostasis, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide: Known for its antileishmanial activity.
N-butyl-benzenesulfonamide: Used in various industrial applications.
Uniqueness
Benzenesulfonamide, 2-nitro-N-octyl- is unique due to its specific alkyl chain length, which influences its solubility and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for anticancer research .
Properties
CAS No. |
89840-68-6 |
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Molecular Formula |
C14H22N2O4S |
Molecular Weight |
314.40 g/mol |
IUPAC Name |
2-nitro-N-octylbenzenesulfonamide |
InChI |
InChI=1S/C14H22N2O4S/c1-2-3-4-5-6-9-12-15-21(19,20)14-11-8-7-10-13(14)16(17)18/h7-8,10-11,15H,2-6,9,12H2,1H3 |
InChI Key |
QQWREYOMJVEYIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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